

# Application Notes and Protocols for Tyk2-IN-18 in Kinase Activity Assays

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## Compound of Interest

Compound Name: Tyk2-IN-18

Cat. No.: B15569495

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## Introduction

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways involved in inflammation and immunity.[1][2][3] Dysregulation of Tyk2 activity is associated with various autoimmune and inflammatory diseases, making it an attractive therapeutic target.[1][4][5] **Tyk2-IN-18** is a potent and selective inhibitor of Tyk2, demonstrating significant potential for research and drug development. These application notes provide detailed protocols for utilizing **Tyk2-IN-18** in both biochemical and cellular kinase activity assays to characterize its inhibitory potential and elucidate its effects on downstream signaling pathways.

## Mechanism of Action

Tyk2 is an intracellular tyrosine kinase that associates with the cytoplasmic domains of cytokine receptors.[2] Upon cytokine binding, such as interleukins (IL-12, IL-23) and type I interferons (IFN), Tyk2 is activated and, in conjunction with other JAK family members, phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][2][3][6] This phosphorylation cascade leads to the dimerization and nuclear translocation of STATs, where they regulate the transcription of target genes involved in inflammatory and immune responses.[3] **Tyk2-IN-18** is a dual inhibitor of JAK1 and Tyk2.[1][5] By inhibiting the kinase activity of Tyk2, **Tyk2-IN-18** blocks the phosphorylation of STATs, thereby interrupting the signaling cascade and reducing the production of pro-inflammatory mediators.[1][3]

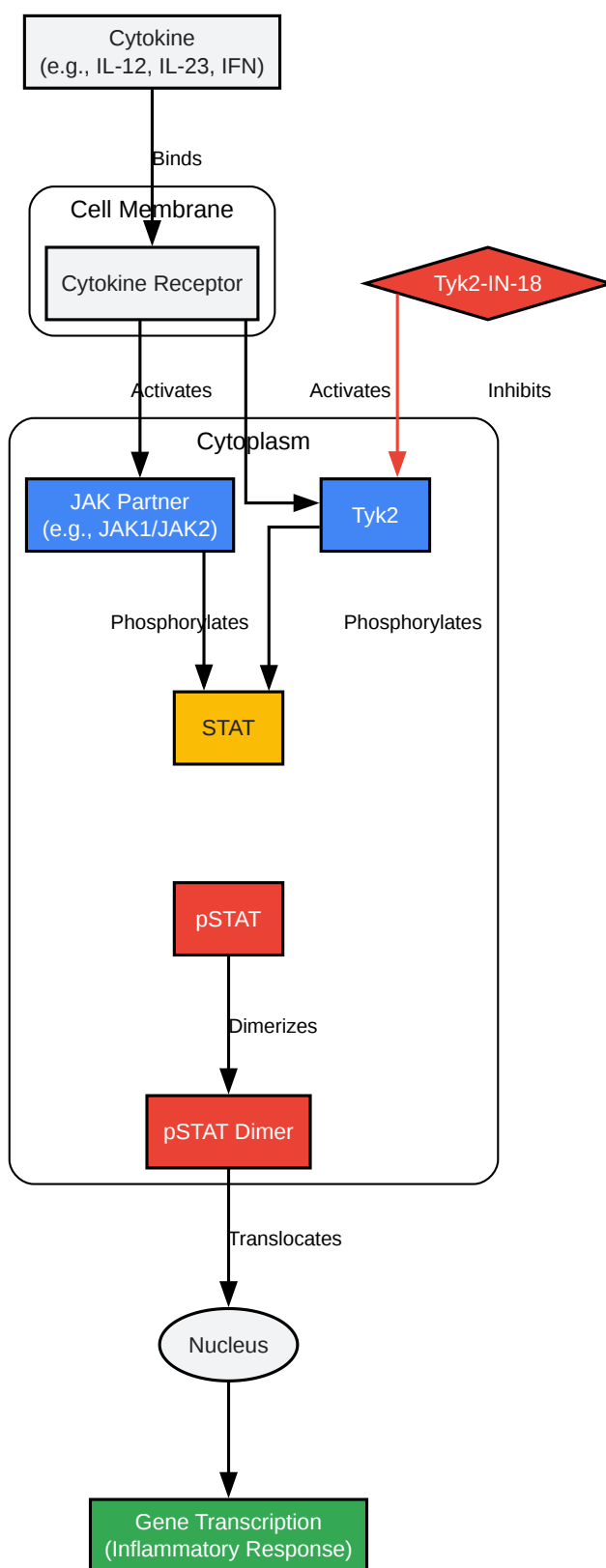
## Data Presentation

The inhibitory activity of **Tyk2-IN-18** has been characterized in biochemical assays against various kinases. The following table summarizes the available quantitative data.

Kinase	Assay Type	IC50 (nM)	Selectivity vs. JAK2/JAK3	Reference
Tyk2	Biochemical	21	>10-fold	<a href="#">[1]</a>
JAK1	Biochemical	39	>10-fold	<a href="#">[1]</a>
JAK2	Biochemical	>210	-	<a href="#">[1]</a>
JAK3	Biochemical	>210	-	<a href="#">[1]</a>

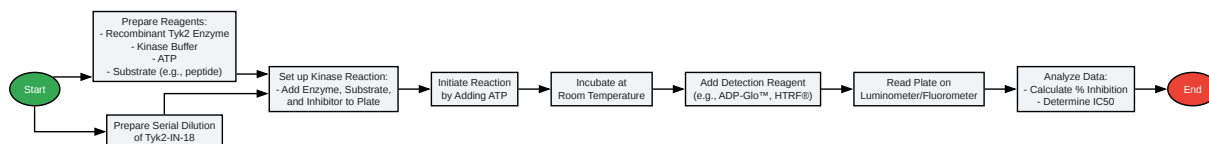
## Signaling Pathway and Experimental Workflow

To visualize the mechanism of Tyk2 inhibition and the experimental procedures for its characterization, the following diagrams are provided.



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### Tyk2 Signaling Pathway and Point of Inhibition.



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### Biochemical Kinase Assay Experimental Workflow.

## Experimental Protocols

### Protocol 1: Biochemical Tyk2 Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes the determination of **Tyk2-IN-18** IC50 value using a commercially available ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.

Materials:

- Recombinant human Tyk2 enzyme
- **Tyk2-IN-18**
- Kinase Substrate (e.g., IRS1-tide peptide)
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates

- Multichannel pipettes
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare a 10-point serial dilution of **Tyk2-IN-18** in 100% DMSO, starting from a high concentration (e.g., 1 mM). Then, create an intermediate dilution of the compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
- Reaction Setup:
  - Add 2.5  $\mu$ L of the diluted **Tyk2-IN-18** or DMSO (for positive and negative controls) to the wells of the assay plate.
  - Prepare a master mix containing kinase assay buffer, Tyk2 enzyme, and the substrate at 2x the final desired concentration.
  - Add 5  $\mu$ L of the enzyme/substrate master mix to each well. For "blank" wells, add 5  $\mu$ L of kinase assay buffer without the enzyme.
- Kinase Reaction Initiation:
  - Prepare a 2x ATP solution in kinase assay buffer.
  - Add 2.5  $\mu$ L of the 2x ATP solution to all wells to start the reaction. The final reaction volume is 10  $\mu$ L.
- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear ADP production.
- ADP Detection:
  - Add 10  $\mu$ L of ADP-Glo™ Reagent to each well.
  - Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

- Add 20  $\mu$ L of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis:
  - Subtract the "blank" control signal from all other measurements.
  - Calculate the percentage of inhibition for each **Tyk2-IN-18** concentration relative to the DMSO control (0% inhibition) and no enzyme control (100% inhibition).
  - Plot the percent inhibition against the logarithm of the **Tyk2-IN-18** concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Protocol 2: Cellular Phospho-STAT Assay in Human PBMCs

This protocol outlines a method to assess the inhibitory effect of **Tyk2-IN-18** on cytokine-induced STAT phosphorylation in human Peripheral Blood Mononuclear Cells (PBMCs) using flow cytometry.

Materials:

- Human PBMCs, isolated from whole blood via density gradient centrifugation
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **Tyk2-IN-18** dissolved in DMSO
- Cytokine for stimulation (e.g., recombinant human IL-12 or IFN- $\alpha$ )
- Fixation/Permeabilization Buffer
- Flow Cytometry Staining Buffer

- Fluorochrome-conjugated antibodies:
  - Anti-CD3 (to identify T cells)
  - Anti-phospho-STAT4 (for IL-12 stimulation) or Anti-phospho-STAT1 (for IFN- $\alpha$  stimulation)
- FACS tubes
- Flow cytometer

Procedure:

- Cell Preparation: Resuspend isolated PBMCs in complete RPMI-1640 medium at a concentration of  $1 \times 10^6$  cells/mL.
- Inhibitor Treatment:
  - Seed the PBMCs in a 96-well plate.
  - Add serial dilutions of **Tyk2-IN-18** (e.g., 1 nM to 10  $\mu$ M) or DMSO as a vehicle control.
  - Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Cytokine Stimulation:
  - Add the appropriate cytokine (e.g., IL-12 at a final concentration of 10 ng/mL) to the wells.
  - Incubate for a short period (e.g., 15-30 minutes) at 37°C.
- Fixation and Permeabilization:
  - Stop the stimulation by adding a fixation buffer.
  - Incubate for 10-15 minutes at room temperature.
  - Wash the cells with staining buffer and then add a permeabilization buffer.
  - Incubate for 30 minutes at 4°C.

- Intracellular Staining:
  - Wash the cells and resuspend them in staining buffer.
  - Add the anti-phospho-STAT and anti-CD3 antibodies.
  - Incubate for 30-60 minutes at 4°C in the dark.
- Data Acquisition: Wash the cells and resuspend in staining buffer for analysis on a flow cytometer. Gate on the CD3-positive T cell population.
- Data Analysis:
  - Determine the median fluorescence intensity (MFI) of the phospho-STAT signal within the CD3+ population for each condition.
  - Calculate the percentage of inhibition of STAT phosphorylation for each **Tyk2-IN-18** concentration relative to the stimulated DMSO control.
  - Plot the percent inhibition against the inhibitor concentration to determine the cellular IC50 value.

## Protocol 3: Human Whole Blood Assay for Cytokine Production

This protocol measures the pharmacodynamic effect of **Tyk2-IN-18** by quantifying the inhibition of cytokine-induced IFN- $\gamma$  production in human whole blood.

Materials:

- Freshly collected human whole blood (with heparin as an anticoagulant)
- **Tyk2-IN-18** dissolved in DMSO
- Recombinant human IL-12 and IL-18
- RPMI-1640 medium



- IFN- $\gamma$  ELISA kit
- 96-well culture plates

Procedure:

- Inhibitor Addition:
  - Add 10  $\mu$ L of serially diluted **Tyk2-IN-18** or DMSO control to the wells of a 96-well plate.
- Blood Culture:
  - Add 190  $\mu$ L of fresh whole blood to each well.
  - Pre-incubate for 30-60 minutes at 37°C in a 5% CO<sub>2</sub> incubator.
- Stimulation:
  - Add a cocktail of IL-12 (e.g., 10 ng/mL) and IL-18 (e.g., 50 ng/mL) to the wells.
  - Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Plasma Collection:
  - Centrifuge the plate to pellet the blood cells.
  - Carefully collect the plasma supernatant.
- IFN- $\gamma$  Quantification:
  - Measure the concentration of IFN- $\gamma$  in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis:
  - Calculate the percentage of inhibition of IFN- $\gamma$  production for each **Tyk2-IN-18** concentration compared to the stimulated DMSO control.

- Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

## Conclusion

**Tyk2-IN-18** is a valuable research tool for investigating the role of Tyk2 in various physiological and pathological processes. The protocols provided herein offer robust methods for characterizing the biochemical and cellular activity of **Tyk2-IN-18** and other potential Tyk2 inhibitors. These assays are essential for the preclinical evaluation of novel therapeutic agents targeting the Tyk2 signaling pathway.

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